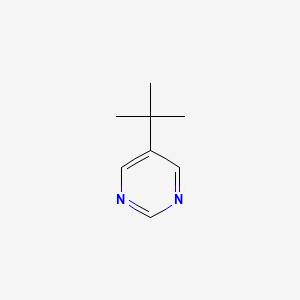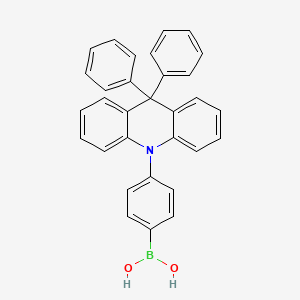
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 9,9-diphenylacridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of 9,9-Diphenylacridine: This can be achieved through a cyclization reaction involving diphenylamine and a suitable aldehyde or ketone.
Borylation Reaction: The 9,9-diphenylacridine derivative is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The acridine moiety contributes to its photophysical properties, enabling its use in imaging and sensing applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diphenylamino)phenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
- 4-Bromotriphenylamine
Uniqueness
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid is unique due to the presence of the 9,9-diphenylacridine moiety, which imparts distinct photophysical properties and enhances its utility in applications such as OLEDs and fluorescent probes. Its structural complexity also allows for diverse chemical modifications and functionalizations.
Propiedades
Fórmula molecular |
C31H24BNO2 |
|---|---|
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
[4-(9,9-diphenylacridin-10-yl)phenyl]boronic acid |
InChI |
InChI=1S/C31H24BNO2/c34-32(35)25-19-21-26(22-20-25)33-29-17-9-7-15-27(29)31(23-11-3-1-4-12-23,24-13-5-2-6-14-24)28-16-8-10-18-30(28)33/h1-22,34-35H |
Clave InChI |
DEVYUPOVLJWWFF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


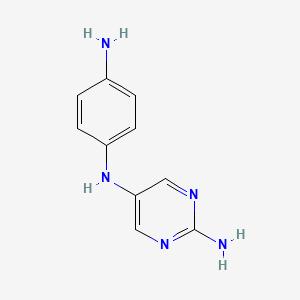
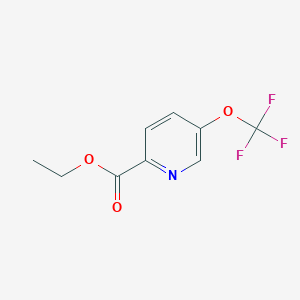

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
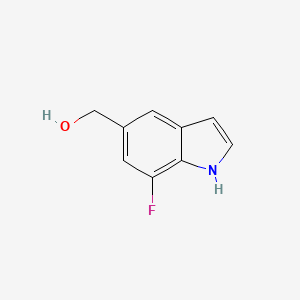
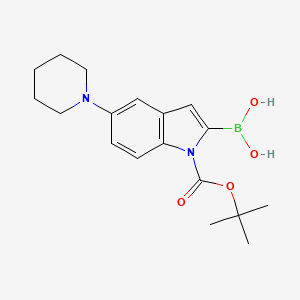
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

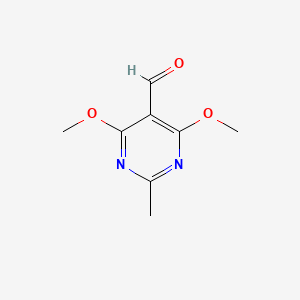

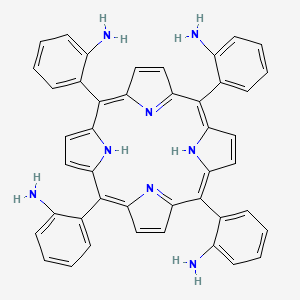
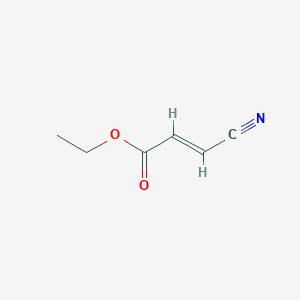
![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
